molecular formula C18H22N2 B1270376 1,1-Bis(4-aminophenyl)cyclohexane CAS No. 3282-99-3

1,1-Bis(4-aminophenyl)cyclohexane

Cat. No. B1270376
CAS RN: 3282-99-3
M. Wt: 266.4 g/mol
InChI Key: ZSQIQUAKDNTQOI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,1-Bis(4-aminophenyl)cyclohexane-based compounds typically involves nucleophilic substitution reactions and catalytic reductions. For instance, an ether diamine monomer containing the cyclohexane structure was prepared through nucleophilic substitution reaction of 1,1-bis(4-hydroxyphenyl)cyclohexane and p-chloronitrobenzene in the presence of K2CO3, followed by catalytic hydrazine reduction (Yang, Hsiao, & Yang, 1999).

Molecular Structure Analysis

Crystallographic analysis of derivatives of 1,1-Bis(4-aminophenyl)cyclohexane reveals significant insights into their molecular structure. For example, the crystal structure of 1,1’-bis(3-methyl-4-hydroxyphenyl) cyclohexane was determined by X-ray crystallographic technique, highlighting the monoclinic crystal lattice and providing detailed atomic coordinates, bond lengths, and angles (Parsania, Dhaduk, & Patel, 2016).

Chemical Reactions and Properties

1,1-Bis(4-aminophenyl)cyclohexane undergoes various chemical reactions to form polymers with distinct properties. The compound's reactivity, particularly its ability to form polyamides and polyimides with aromatic dicarboxylic acids, has been extensively studied. These reactions typically involve high-temperature polymerization or polycondensation methods, producing materials with excellent thermal stability and mechanical properties (Yang, Su, & Hsiao, 2004).

Physical Properties Analysis

The physical properties of polymers derived from 1,1-Bis(4-aminophenyl)cyclohexane are notable, particularly their solubility in polar organic solvents, transparency, and flexibility. These polymers exhibit high glass transition temperatures (Tg) and significant thermal stability, making them suitable for various applications, including film formation and coatings (Yang, Chen, & Yu, 2001).

Chemical Properties Analysis

The chemical properties of 1,1-Bis(4-aminophenyl)cyclohexane-based polymers, such as their inherent viscosity, thermal degradation temperatures, and mechanical strength, have been characterized in detail. These polymers are known for their good solubility in polar solvents, high tensile strength, and low dielectric constants, which are advantageous for electronic applications. The modification of the cyclohexane structure, such as the introduction of fluorine atoms or methoxy groups, can further enhance these properties, offering tailored materials for specific needs (Li, Wang, Li, & Jiang, 2009).

Scientific Research Applications

Synthesis and Properties of Organosoluble Polyimides

1,1-Bis(4-aminophenyl)cyclohexane has been used in the synthesis of organosoluble polyimides. These polyimides demonstrate excellent solubility in various organic solvents and exhibit good mechanical properties and thermal stability. They have been shown to have significant applications in areas requiring materials with high thermal resistance and good solubility in organic solvents (Yang, Su & Hsiao, 2004).

Synthesis and Properties of Polyamides

Similarly, this chemical is used in the preparation of polyamides. These polyamides are notable for their good solubility in polar organic solvents and ability to form transparent, flexible, and tough films. This makes them suitable for applications requiring durable film materials with good thermal properties (Yang, Hsiao & Yang, 1999).

Antimicrobial Activity

Research also indicates that 1,1-Bis(4-aminophenyl)cyclohexane can be used in the synthesis of Schiff bases with potential antimicrobial activity. These compounds have shown moderate antibacterial and good antifungal activities against a variety of microorganisms, suggesting their potential in the development of new antimicrobial agents (Gangani & Parsania, 2015).

Electronic and Optical Properties

Modifications of 1,1-Bis(4-aminophenyl)cyclohexane have been studied for their impact on electronic and optical properties. These modifications can lead to lower ionization potentials and higher hole drift mobilities, which are significant for applications in organic electronics, such as OLEDs (Keruckas et al., 2012).

Safety And Hazards

The compound is classified as a skin irritant (H315) and can cause serious eye irritation (H319) . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

4-[1-(4-aminophenyl)cyclohexyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2/c19-16-8-4-14(5-9-16)18(12-2-1-3-13-18)15-6-10-17(20)11-7-15/h4-11H,1-3,12-13,19-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSQIQUAKDNTQOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00954478
Record name 4,4′-Cyclohexylidenebis[benzenamine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00954478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24829362
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1,1-Bis(4-aminophenyl)cyclohexane

CAS RN

3282-99-3
Record name 4,4′-Cyclohexylidenebis[benzenamine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3282-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4′-Cyclohexylidenebis[benzenamine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00954478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-cyclohexylidenedianiline
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

240 Parts of aniline is mixed with 240 parts of hydrochloric acid with stirring, and then 75 parts of cyclohexanone is added to the mixture, which is subjected to the condensation reaction with stirring at 102° to 108° C. for about 24 hours. Then, 700 parts of a 45% aqueous sodium hydroxide solution is added and the non-reacted aniline is collected by steam distillation. Thereafter, 1,1-bis(4-aminophenyl)cyclohexane can be obtained as a crude solid by cooling. In the preferred embodiment of the present invention, this intermediate was purified from solvent to afford a high-purity product, which was used.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
122
Citations
MH Yi, W Huang, MY Jin, KY Choi - Macromolecules, 1997 - ACS Publications
A series of novel aromatic diamines (1−3) containing kinked cyclohexylidene moieties was synthesized by a reaction of excess aniline and corresponding methyl-substituted …
Number of citations: 114 pubs.acs.org
J Keruckas, R Lygaitis, J Simokaitiene… - Journal of Materials …, 2012 - pubs.rsc.org
Three new isomeric cyclohexylidene linked triphenylamines containing methoxy groups in different positions were synthesized via Ullmann coupling from 1,1-bis(4-aminophenyl)…
Number of citations: 41 pubs.rsc.org
BJ Gangani, PH Parsania - Spectroscopy Letters, 2007 - Taylor & Francis
A series of new symmetric double Schiff bases of 1,1′‐bis(4‐aminophenyl)cyclohexane and substituted aromatic benzaldehyde are synthesized by classical and microwave‐irradiated …
Number of citations: 64 www.tandfonline.com
MH Yi, W Huang, BJ Lee… - Journal of Polymer Science …, 1999 - Wiley Online Library
New aromatic diamines [(1) and (2)] containing polycycloalkane structures between two benzene rings were synthesized by HCl‐catalyzed condensation reaction of aniline …
Number of citations: 33 onlinelibrary.wiley.com
OA Nief, HN Salman, LS Ahamed - Iraqi Journal of Science, 2017 - iasj.net
A series of new Schiff bases and 1, 3-Oxazepine derivatives have been synthesised from condensation compound (1, 1-bis (4-aminophenyl)-4-phenyl cyclohexane [C1] with different …
Number of citations: 11 www.iasj.net
OA Nief, EQ Abdalla, HM Gareeb… - Iraqi National Journal …, 2017 - search.ebscohost.com
Synthesized and characterization of new sulfonamide derivatives (schiff base,, azo, azide, chalcone and 1, 2, 3-triazole) derived from (1, 1-bis (4-aminophenyl) cyclohexane [A1]). The …
Number of citations: 2 search.ebscohost.com
BJ Gangani, JP Patel, PH Parsania - Russian Journal of Physical …, 2015 - Springer
The density, viscosity and ultrasonic speed (2 MHz) of chloroform solutions of halogenated symmetric double Schiff bases of 1,1′-bis(4-aminophenyl)cyclohexane were investigated at …
Number of citations: 1 link.springer.com
BJ Gangani, PH Parsania - International Letters of Chemistry …, 2016 - researchgate.net
Thermo gravimetric analyses of some symmetric double Schiff bases of 1, 1’-bis (4-amino phenyl) cyclohexane (SDSB-1 to SDSB-6) was carried out at 10 0 C/min in nitrogen …
Number of citations: 1 www.researchgate.net
BJ Gangani, PH Parsania - Journal of the Indian Chemical Society, 2015 - academia.edu
The density (), viscosity () and speed of sound (U)(2 MHz) of 1, 4-dioxane solutions of halogenated symmetric double Schiff bases were measured at 308.15 K. Various acoustical …
Number of citations: 1 www.academia.edu
J Keruckas, R Lygaitis, JV Grazulevisius, V Jankauskas - inis.iaea.org
Influence of substituents on photoelectrical properties of 1,..|INIS IAEA NUCLEUS Sign In Sign In Register Help 50+ years of INIS International Nuclear Information System …
Number of citations: 0 inis.iaea.org

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